molecular formula C10H9FO2 B12532084 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene CAS No. 694490-79-4

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene

Katalognummer: B12532084
CAS-Nummer: 694490-79-4
Molekulargewicht: 180.17 g/mol
InChI-Schlüssel: MPXOXJRTASNEOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is an organic compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methoxymethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a fluoro group is introduced to the benzene ring. This is followed by the addition of an ethynyl group through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluoro substituent can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Eigenschaften

CAS-Nummer

694490-79-4

Molekularformel

C10H9FO2

Molekulargewicht

180.17 g/mol

IUPAC-Name

2-ethynyl-4-fluoro-1-(methoxymethoxy)benzene

InChI

InChI=1S/C10H9FO2/c1-3-8-6-9(11)4-5-10(8)13-7-12-2/h1,4-6H,7H2,2H3

InChI-Schlüssel

MPXOXJRTASNEOF-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=C(C=C1)F)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.